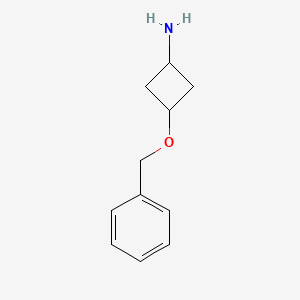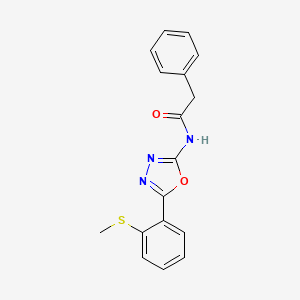![molecular formula C13H8ClN3O B3018142 2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 881040-43-3](/img/structure/B3018142.png)
2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by the presence of a chlorophenyl group attached to the imidazo[1,2-a]pyrimidine core, which is further functionalized with a carbaldehyde group at the 3-position. The unique structure of this compound makes it a valuable scaffold in organic synthesis and pharmaceutical chemistry.
Mechanism of Action
Target of Action
It’s worth noting that imidazo[1,2-a]pyridines, a class of compounds to which our compound belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines have been known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
This reaction is a biological process with diverse applications in many fields .
Result of Action
It’s known that imidazo[1,2-a]pyridine derivatives can exhibit catalytic activities for the oxidation of catechol to o-quinone .
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with 4-chlorobenzaldehyde in the presence of a suitable catalyst. This reaction typically proceeds under reflux conditions in a polar solvent such as ethanol or methanol. Another approach involves the cyclization of 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine with formylating agents like Vilsmeier-Haack reagent (DMF and POCl3) to introduce the carbaldehyde group .
Chemical Reactions Analysis
2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives
Scientific Research Applications
2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the development of bioactive molecules with potential therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and advanced materials
Comparison with Similar Compounds
2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde can be compared with other similar compounds such as:
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde: Similar structure but with a phenyl group instead of a chlorophenyl group.
2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde: Similar structure but with a methylphenyl group instead of a chlorophenyl group
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O/c14-10-4-2-9(3-5-10)12-11(8-18)17-7-1-6-15-13(17)16-12/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUYRKFYGCLLJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,4-difluorobenzamide](/img/structure/B3018063.png)

![1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-benzyloxime](/img/structure/B3018065.png)




![3-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B3018077.png)
![1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B3018078.png)
![9-([1,1'-Biphenyl]-4-yl)-10-bromo-2-phenylanthracene](/img/structure/B3018080.png)

